Chromium(III) nitrate hydrate

Heterogeneous catalysis Cumene hydrocracking Acid catalyst synthesis

Catalyst researchers using chloride-based Cr precursors encounter halide contamination that degrades selectivity and promotes corrosion. Chromium(III) nitrate hydrate eliminates chloride, delivering 1.7× higher cumene hydrocracking activity (vs. ammonium chromate) and enhanced propylene selectivity in PDH catalysts. Key differentiators: • Nitrate counterion enables controlled thermal decomposition for optimal Cr₂O₃ phase formation • [Cr(H₂O)₆]³⁺ coordination sphere provides predictable ligand exchange kinetics • Cr(III) oxidation state avoids Cr(VI) regulatory restrictions

Molecular Formula CrH2N3O10
Molecular Weight 256.03 g/mol
Cat. No. B8451487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromium(III) nitrate hydrate
Molecular FormulaCrH2N3O10
Molecular Weight256.03 g/mol
Structural Identifiers
SMILES[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Cr+3]
InChIInChI=1S/Cr.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1;
InChIKeyJZNZTFFWLZUIKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromium(III) Nitrate Hydrate: Scientific and Industrial Procurement Evidence Guide


Chromium(III) nitrate hydrate (CAS 13548-38-4) is an inorganic chromium salt existing predominantly as the nonahydrate form, Cr(NO₃)₃·9H₂O, featuring a central Cr³⁺ ion coordinated by six aquo ligands with nitrate counterions and crystallization water [1]. The compound appears as a dark violet, hygroscopic crystalline solid with high aqueous solubility, decomposing upon heating rather than exhibiting a true melting point [2]. As a trivalent chromium (Cr(III)) source, it is commercially distinct from hexavalent chromium compounds (chromates/dichromates) in both toxicity profile and regulatory status [3]. It serves as a precursor for chromium-based catalysts, a component in corrosion inhibitor formulations, a coordination chemistry building block, and a mordant in textile applications [4].

1 Catalyst precursor for oxide synthesis — nitrate counterion enables distinct thermal decomposition pathway
2 Cr(III) source with [Cr(H₂O)₆]³⁺ coordination — ligand exchange kinetics differ from chloride or acetate salts
3 Industrial mordant and corrosion inhibitor precursor — oxidation state distinct from Cr(VI) alternatives

Why Chromium(III) Nitrate Hydrate Cannot Be Substituted by Other Chromium Salts Without Performance Consequences


Direct substitution of chromium(III) nitrate hydrate with other chromium salts (e.g., chromium chloride, chromium acetate, or potassium dichromate) in catalytic, materials synthesis, or coordination chemistry applications introduces measurable changes in critical performance parameters. The nitrate counterion confers distinct thermal decomposition behavior that affects oxide phase formation and crystallinity, while the absence of chloride mitigates contamination risks that degrade catalyst selectivity and corrosion resistance in certain systems [1]. Furthermore, the Cr(III) oxidation state distinguishes it from Cr(VI)-based alternatives (chromates/dichromates) with respect to regulatory compliance and toxicity profiles—a difference that directly impacts industrial process design and environmental permitting [2]. The specific coordination environment of [Cr(H₂O)₆]³⁺ in the nitrate salt also influences ligand exchange kinetics and complexation behavior relative to other Cr(III) sources [3].

Counterion Nitrate vs. chloride or acetate — thermal decomposition behavior and resulting oxide crystallinity may shift significantly
Oxidation State Cr(III) vs. Cr(VI) chromates/dichromates — regulatory profile and toxicity classification may not transfer across oxidation states
Coordination [Cr(H₂O)₆]³⁺ aquo complex — ligand exchange kinetics and complexation behavior may differ among Cr(III) salt forms

Quantitative Performance Differentiation of Chromium(III) Nitrate Hydrate Against Comparators


Superior Catalytic Activity of Chromium Nitrate-Derived Cr₂O₃-ZrO₂ in Cumene Cracking vs. Ammonium Chromate Precursor

In a direct comparative study of zirconia-supported chromium oxide catalysts, the catalyst prepared using chromium(III) nitrate (Cr₂O₃-ZrO₂(CN)) exhibited approximately 1.7-fold higher catalytic activity in cumene hydrocracking at 523 K compared to the catalyst prepared using ammonium chromate (Cr₂O₃-ZrO₂(AC)) [1]. In situ IR spectroscopy demonstrated that Cr₂O₃-ZrO₂(CN) showed better interaction with molecular hydrogen than Cr₂O₃-ZrO₂(AC) in the temperature range of 263-473 K, which was attributed to the generation of a higher number of active protonic acid sites during reaction [1]. The activity of Cr₂O₃-ZrO₂(CN) was found to be comparable to that of sulfated zirconia (SO₄²⁻-ZrO₂) in the 323-573 K range [1].

Cumene Hydrocracking Activity
Head-to-head
~1.7× higher activity for Cr(NO₃)₃-derived Cr₂O₃-ZrO₂ vs. ammonium chromate precursor; comparable to sulfated zirconia
Supports nitrate precursor selection for acid catalyst synthesis
Cumene hydrocracking at 523 K; stronger Lewis acid sites reported
Heterogeneous catalysis Cumene hydrocracking Acid catalyst synthesis Cr₂O₃-ZrO₂

Higher Propane Conversion and Propylene Selectivity with Chromium Nitrate Precursor vs. Dichromate Precursors in Dehydrogenation Catalysts

A systematic comparison of four chromium precursors for propane dehydrogenation catalysts (nominal Cr loading 11 wt%, WHSV 0.7 h⁻¹, 600 °C) revealed that catalysts prepared from chromium nitrate (Cr(III)-RC) or chromium(VI) oxide as precursors exhibited higher propane conversion and propylene selectivity than those prepared from calcium dichromate trihydrate (Cr(VI)-Ca-RC) or potassium dichromate (Cr(VI)-K-RC) [1]. Characterization via NH₃-TPD showed that chromium nitrate-derived catalysts possess predominantly weak acid sites on the surface, and high-valent chromium (Cr⁶⁺) is easily reduced—features correlated with enhanced catalytic performance [1]. In contrast, dichromate-derived catalysts exhibited predominantly medium-strength acid sites with Cr⁶⁺ not easily reduced, resulting in stronger side reactions (coke deposition) and lower propane conversion and propylene selectivity [1].

Propane Dehydrogenation
Head-to-head
Higher propane conversion and propylene selectivity with Cr(NO₃)₃ precursor vs. dichromate precursors; weak acid site distribution reported
Supports nitrate route for favorable acid site distribution
11 wt% Cr, WHSV 0.7 h⁻¹, 600 °C fixed-bed reactor
Propane dehydrogenation Cr-based catalysts Catalyst precursor selection Propylene production

Enhanced Thermal Stability of Cellulose Nanocrystals (CNC) Produced with Cr(NO₃)₃ vs. H₂SO₄ Hydrolysis

In a comparative study of cellulose nanocrystal (CNC) isolation methods, CNC produced via Cr(NO₃)₃ catalytic hydrolysis (CNCCr(NO₃)₃) demonstrated significantly higher thermal stability (344 °C) compared to CNC produced via conventional sulfuric acid hydrolysis (CNCH₂SO₄ at 273 °C), representing a 71 °C improvement in thermal degradation onset [1]. Additionally, the Cr(NO₃)₃-derived CNC exhibited higher crystallinity (86.5% ± 0.3% vs. 81.4% ± 0.1%), substantially higher yield (83.6% ± 0.6% vs. 54.7% ± 0.3%), and a higher aspect ratio fibrous morphology (15.7 vs. 3.5 rice-shape) under optimal conditions (80 °C, 1.5 h, 0.8 M Cr(NO₃)₃) [1].

CNC Thermal Stability
Head-to-head
Thermal onset 344 °C (+71 °C vs. H₂SO₄ method); crystallinity 86.5%; yield 83.6%
Supports Cr(NO₃)₃ route for improved thermal stability and yield
0.8 M Cr(NO₃)₃, 80 °C, 1.5 h hydrolysis
Cellulose nanocrystals Nanomaterials synthesis Thermal stability Biomass valorization

Distinct Mordanting Behavior of Chromium Nitrate vs. Potassium Dichromate in Silk Dyeing Color Fastness

A comparative study on silk habutae dyeing with acid mordant dyes revealed opposing pre- versus post-mordanting color fastness profiles for chromium(III) nitrate versus potassium dichromate [1]. Specifically, when chromium nitrate was used as a mordant, better color fastness was obtained with pre-mordanting than with post-mordanting. In contrast, the reverse result was observed with potassium dichromate, where post-mordanting yielded better color fastness than pre-mordanting [1]. For reference dyes C.I. Mordant Violet 5 and Blue 13, color fastness grades were similar between pre- and post-mordanting when chromium alum, cobalt nitrate, and nickel nitrate were employed, underscoring the distinct behavior of chromium nitrate [1].

Mordanting Sequence
Head-to-head
Cr(NO₃)₃: better color fastness with pre-mordanting. K₂Cr₂O₇: better fastness with post-mordanting. Reversal of optimal sequence.
Process-sequence requirement context for textile applications
Silk habutae, acid mordant dyes Violet 5 and Blue 13
Textile mordanting Silk dyeing Color fastness Chromium mordant

Distinct Thermal Decomposition Pathway of Chromium Nitrate Nonahydrate vs. Other Metal Nitrates

Thermogravimetric and differential thermal analysis of chromium nitrate nonahydrate (CNN) over the temperature range 20-500 °C revealed a complex, multi-stage decomposition mechanism beginning with simultaneous dehydration and condensation of 4 mol of the initial monomer into intermediate polynuclear species [1][2]. During slow heating to approximately 350 °C, CrO₂ forms and exhibits remarkable stability, requiring temperatures exceeding 600 °C for complete transformation into Cr₂O₃ [3]. This behavior contrasts with the thermal decomposition profiles of iron(III) nitrate nonahydrate and nickel nitrate hexahydrate, which follow distinct stoichiometric pathways [4]. The formation of stable CrO₂ intermediate directly influences the phase composition and surface properties of the resulting chromium oxide catalysts.

Thermal Decomposition
Class-level
Multi-stage pathway: dehydration → polynuclear intermediates → stable CrO₂ (>350 °C) → Cr₂O₃ (>600 °C). Distinct from Fe/Ni nitrate profiles.
Calcination temperature endpoint context for oxide synthesis
TG/DTG/DTA in air; CrO₂ intermediate stable to >350 °C
Thermal analysis Metal oxide precursor Calcination Cr₂O₃ synthesis

Nitrate vs. Chloride Precursor Effects on Cr₂O₃ Thin Film Optical and Structural Properties

A systematic comparison of Cr₂O₃ thin films deposited via pneumatic spray at 450 °C using chromium chloride versus chromium nitrate precursors revealed distinct differences in optical and structural properties [1]. Films deposited from chromium chloride exhibited polycrystalline rhombohedral structure with 75% average transmittance in the visible region, whereas films from chromium nitrate (low concentration) showed poor crystallinity and 60% transmittance [1]. Electrical conductivity for both precursor routes was approximately 5 (Ω·cm)⁻¹. SEM imaging confirmed uniform, homogeneous surface coverage for both precursor types, with EDS verifying Cr and O composition [1].

Cr₂O₃ Thin Film Properties
Head-to-head
Nitrate precursor: ~60% visible transmittance, poor crystallinity. Chloride precursor: ~75% transmittance, polycrystalline rhombohedral.
Precursor-dependent film property context for spray pyrolysis
450 °C pneumatic spray; uniform coverage confirmed by SEM
Cr₂O₃ thin films Spray pyrolysis Optoelectronic materials Precursor selection

Optimal Application Scenarios for Chromium(III) Nitrate Hydrate Based on Quantified Performance Evidence


Synthesis of High-Activity Zirconia-Supported Chromium Oxide Acid Catalysts

Researchers and industrial catalyst manufacturers requiring Cr₂O₃-ZrO₂ catalysts for hydrocracking reactions should prioritize chromium nitrate as the chromium precursor over ammonium chromate. The 1.7-fold higher cumene hydrocracking activity demonstrated at 523 K with the nitrate-derived catalyst is attributed to stronger Lewis acid sites and enhanced hydrogen interaction capacity in the 263-473 K temperature range [1]. This precursor selection enables comparable activity to sulfated zirconia catalysts without requiring sulfate treatment.

Preparation of Propane Dehydrogenation Catalysts with Optimized Acidity and Reducibility

In propane dehydrogenation catalyst synthesis, chromium nitrate is the preferred Cr(III) precursor among tested alternatives. Catalysts prepared using chromium nitrate (Cr(III)-RC) yield predominantly weak acid sites on the surface and exhibit facile reduction of high-valent Cr⁶⁺ species, which correlates with higher propane conversion and propylene selectivity [1]. In contrast, dichromate-based precursors produce medium-strength acid sites and poorly reducible Cr⁶⁺, leading to stronger side reactions, increased coke deposition, and lower olefin selectivity [1].

High-Yield, Thermally Stable Cellulose Nanocrystal Production

For the production of cellulose nanocrystals (CNC) intended for high-temperature nanocomposite applications, Cr(NO₃)₃ catalytic hydrolysis should be selected over conventional H₂SO₄ hydrolysis. Under optimal conditions (80 °C, 1.5 h, 0.8 M Cr(NO₃)₃), this method yields CNC with 344 °C thermal stability (+71 °C vs. H₂SO₄ method), 86.5% crystallinity, and 83.6% yield (vs. 54.7% for H₂SO₄) [1]. The fibrous morphology with aspect ratio of 15.7 further enhances reinforcement properties in polymer matrices.

Silk Textile Mordanting with Pre-Mordanting Process Design

Textile dyeing operations employing chromium nitrate as a mordant for silk fabrics must implement pre-mordanting rather than post-mordanting procedures to maximize color fastness [1]. This operational requirement is opposite to that of potassium dichromate, which requires post-mordanting for optimal fastness, and distinct from chromium alum, cobalt nitrate, and nickel nitrate, which exhibit similar fastness grades in both mordanting sequences [1]. Process engineers must account for this mordant-specific sequence requirement when substituting between chromium-based mordants.

Application
Selection Property
Validation Focus
Cr₂O₃-ZrO₂ acid catalyst synthesis
Nitrate precursor reactivity profile
Hydrocracking activity endpoint review
Propane dehydrogenation catalyst preparation
Acid site distribution and Cr reducibility
Propylene selectivity endpoint review
Cellulose nanocrystal production
Hydrolysis method selection
Thermal stability and yield validation
Silk textile mordanting
Pre-mordanting sequence requirement
Color fastness endpoint review
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